Prochloraz metabolite 6

Description

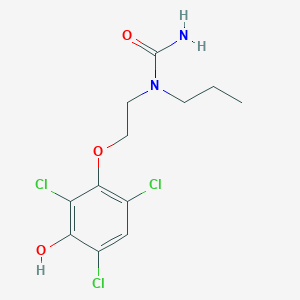

Structure

3D Structure

Properties

IUPAC Name |

1-propyl-1-[2-(2,4,6-trichloro-3-hydroxyphenoxy)ethyl]urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15Cl3N2O3/c1-2-3-17(12(16)19)4-5-20-11-8(14)6-7(13)10(18)9(11)15/h6,18H,2-5H2,1H3,(H2,16,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPDKDQRDRFEEFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCOC1=C(C=C(C(=C1Cl)O)Cl)Cl)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15Cl3N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Formation and Biotransformation Pathways of N 2 3 Hydroxy 2,4,6 Trichlorophenoxy Ethyl N´ Propylurea Prochloraz Metabolite 6

Mammalian Metabolic Pathways Leading to Metabolite 6 Formation

The biotransformation of prochloraz (B1679089) in mammals is an extensive process, with the parent compound being completely metabolized before excretion. The formation of Prochloraz metabolite 6 is a result of a multi-step metabolic cascade that includes cleavage of the imidazole (B134444) ring, hydrolysis of the alkyl chain, and subsequent hydroxylation of the aromatic ring.

Initial Imidazole Ring Cleavage and Alkyl Chain Hydrolysis

The primary metabolic pathway for prochloraz in mammals, such as rats, commences with the opening of the imidazole ring. inchem.orgnih.gov This initial step is followed by the hydrolysis of the alkyl chain. These reactions lead to the formation of more polar intermediates, which can then undergo further biotransformation. This breakdown of the core structure of prochloraz is a crucial prerequisite for subsequent metabolic modifications, including those that result in the formation of minor metabolites.

Subsequent Aromatic Hydroxylation of the Phenoxy Moiety

Following the initial cleavage and hydrolysis, a minor metabolic pathway involves the hydroxylation of the 2,4,6-trichlorophenoxy moiety. inchem.orgnih.gov This reaction introduces a hydroxyl group onto the aromatic ring, increasing the water solubility of the molecule and facilitating its excretion. This hydroxylation can result in the formation of various hydroxylated metabolites, including compounds like hydroxy-2,4,6-trichlorophenoxyethanol and hydroxy-2,4,6-trichlorophenoxyacetic acid, which are excreted in small amounts in urine. nih.gov It is through this aromatic hydroxylation process that this compound, characterized by a hydroxyl group on the trichlorophenoxy ring, is formed.

Enzymatic Systems Implicated in Hydroxylation

The enzymatic hydroxylation of prochloraz and its intermediates is primarily mediated by the cytochrome P450 (CYP) monooxygenase system. nih.gov In vivo studies in rats have shown that prochloraz can act as a "mixed inducer" of hepatic cytochromes P-450, suggesting the involvement of multiple CYP isoenzymes in its metabolism. nih.gov While specific isoenzymes responsible for the aromatic hydroxylation of the phenoxy moiety of prochloraz have not been definitively identified, the broad action of the CYP450 system is central to the formation of hydroxylated metabolites like this compound. mdpi.com

Comparative Analysis of Metabolite 6 Formation Across Diverse Organisms

The metabolic fate of prochloraz, and consequently the formation of its metabolites, varies significantly across different organisms. While this compound is a recognized, albeit minor, product in mammals, its presence in other environmental compartments like plants and soil is not observed.

Observed Presence as a Minor Metabolite in Rodents

In studies conducted on rats, aromatic hydroxylation of prochloraz has been identified as a metabolic route, leading to the formation of several minor metabolites. inchem.orgnih.gov These hydroxylated derivatives of the trichlorophenoxy moiety are found in small quantities in the urine and feces. inchem.org This indicates that the necessary enzymatic machinery for the formation of this compound is present in rodents, although this pathway represents a less significant route of biotransformation compared to the primary cleavage and hydrolysis reactions.

Apparent Absence or Undetected Levels in Plant and Soil Metabolism Studies

In contrast to mammalian systems, studies on the metabolism of prochloraz in plants and soil reveal different degradation pathways. In these environments, the primary route of transformation involves the breaking of the imidazole ring to form metabolites such as N-propyl-N-[2-(2,4,6-trichlorophenoxy) ethyl]urea and N-formyl-N-propyl-N-[2-(2,4,6-trichlorophenoxy) ethyl]urea, which are subsequently degraded to 2,4,6-trichlorophenol (B30397). koreascience.krglobethesis.com Studies on the degradation of prochloraz by environmental bacterial strains have not reported the formation of hydroxylated metabolites of the parent compound. nih.gov This suggests that the specific enzymatic systems required for the aromatic hydroxylation leading to the formation of this compound are either absent or not significantly active in these matrices.

Analytical Methodologies for the Detection and Quantification of Prochloraz Metabolites, with Considerations for N 2 3 Hydroxy 2,4,6 Trichlorophenoxy Ethyl N´ Propylurea

General Principles of Residue Analysis for Prochloraz (B1679089) and its TCP-Containing Metabolites

The residue definition for prochloraz often encompasses the parent compound and its metabolites that can be hydrolyzed to 2,4,6-trichlorophenol (B30397) (TCP). eurl-pesticides.eueurl-pesticides.eue-sc.org This necessitates analytical methods capable of either converting these compounds to TCP for a total residue measurement or simultaneously determining the parent compound and its key metabolites. researchgate.netnih.govnyxxb.cn

Extraction Techniques from Biological and Environmental Matrices

The initial step in the analysis of prochloraz and its metabolites involves their extraction from various sample matrices. The choice of solvent and technique is critical to ensure high recovery of the target analytes.

Commonly used extraction solvents for fruits, vegetables, and other plant materials include acetonitrile (B52724) and acetone (B3395972), sometimes followed by a re-extraction with a less polar solvent like ethyl acetate (B1210297) or dichloromethane. e-sc.orgresearchgate.nettandfonline.com For instance, a widely adopted method for multiresidue analysis of pesticides, including prochloraz, is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which typically employs acetonitrile for extraction. eurl-pesticides.eukjoas.orgkoreascience.kr

For animal-derived samples such as meat, milk, and eggs, acetone is often used for the initial extraction. e-sc.org The extraction process aims to efficiently transfer the residues from the solid or liquid matrix into a solvent phase that can be further processed.

Table 1: Overview of Extraction Solvents for Prochloraz and its Metabolites in Various Matrices

| Matrix | Extraction Solvent(s) | Reference(s) |

| Fruits and Vegetables | Acetonitrile, Acetone, Ethyl acetate | researchgate.nettandfonline.com |

| Animal Tissues | Acetone, Dichloromethane | e-sc.org |

| Rice | Not specified, but product detected was 2,4,6-trichlorophenol after reaction with pyridine (B92270) chloride | nyxxb.cn |

| Wheat | Not specified, but involved hydrolysis with pyridine hydrochloride | nih.gov |

Clean-up and Purification Strategies

Following extraction, the solvent extract contains not only the target analytes but also a significant amount of co-extracted matrix components such as pigments, lipids, and sugars. These interferences can negatively affect the performance of chromatographic systems and detectors. Therefore, a clean-up step is essential to purify the extract.

Dispersive solid-phase extraction (dSPE) is a common clean-up technique used in the QuEChERS method. It involves adding specific sorbents to the extract to remove interfering substances. For example, primary secondary amine (PSA) is used to remove organic acids and sugars, while graphitized carbon black (GCB) can remove pigments and sterols. kjoas.org

For more complex matrices or when a higher degree of purification is required, solid-phase extraction (SPE) with cartridges containing materials like aminopropyl is employed. e-sc.org This allows for a more controlled separation of the analytes from the matrix interferences. Other techniques like gel permeation chromatography (GPC) can also be used, especially for fatty matrices. researchgate.net

Chromatographic Techniques for Separation and Identification

Chromatography is the cornerstone for separating prochloraz and its metabolites from each other and from any remaining matrix components before detection. The choice between gas chromatography (GC) and liquid chromatography (LC) depends on the properties of the target analytes.

Gas Chromatography (GC) Considerations for Hydrolyzable Moieties

Gas chromatography is a well-established technique for the analysis of volatile and thermally stable compounds. For prochloraz and its metabolites, a common approach involves a hydrolysis step to convert them into the more volatile 2,4,6-trichlorophenol (TCP), which is then analyzed by GC, often with an electron capture detector (ECD) or mass spectrometry (MS). researchgate.netnih.govnyxxb.cnnih.gov This "total residue" method simplifies the analysis by measuring a single common moiety. e-sc.org

However, a significant challenge with GC analysis is the thermal degradation of prochloraz and its metabolites in the hot injector port, leading to the formation of TCP. eurl-pesticides.eueurl-pesticides.eu This can result in an overestimation of the free TCP present in the sample and an underestimation of the parent compound and other metabolites if they are analyzed directly. eurl-pesticides.eueurl-pesticides.eu The extent of this degradation can be variable and matrix-dependent, making accurate quantification difficult. eurl-pesticides.eu For example, studies have shown that the conversion rate to TCP in the GC system varies significantly among different metabolites, with BTS 44595 showing a very high degradation rate. eurl-pesticides.eueurl-pesticides.eu

Liquid Chromatography (LC) Approaches for Polar Metabolites

Liquid chromatography, particularly when coupled with tandem mass spectrometry (LC-MS/MS), is often the preferred method for the analysis of more polar and thermally labile prochloraz metabolites. eurl-pesticides.eueurl-pesticides.eutandfonline.com LC avoids the high temperatures of the GC injector, thus preventing the degradation of the analytes. eurl-pesticides.eu This allows for the simultaneous determination of the parent prochloraz and its individual metabolites, such as BTS 44595 and BTS 44596. tandfonline.comnih.gov

The separation is typically achieved using reversed-phase columns (e.g., C18). nih.gov For highly polar metabolites, hydrophilic interaction liquid chromatography (HILIC) can be an alternative approach to achieve better retention and separation. nih.gov

LC-MS/MS provides excellent sensitivity and selectivity, making it suitable for detecting low residue levels in complex matrices. tandfonline.com

Mass Spectrometry (MS) Detection and Fragmentation Analysis

Mass spectrometry is a powerful detection technique that provides information about the mass-to-charge ratio of ions, allowing for the confirmation of the identity of the analytes and their quantification.

When coupled with GC or LC, MS offers high specificity. In LC-MS/MS, the analysis is often performed in the multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for each analyte. tandfonline.com This significantly reduces background noise and enhances sensitivity. tandfonline.com

A notable issue in the LC-MS/MS analysis of some prochloraz metabolites is in-source fragmentation. eurl-pesticides.eueurl-pesticides.eu For instance, BTS 44596 has been observed to fragment to TCP, and BTS 44595 can fragment to another metabolite, BTS 40348, within the ion source of the mass spectrometer. eurl-pesticides.eueurl-pesticides.eu This can lead to quantification errors if not properly addressed through good chromatographic separation of the affected compounds. eurl-pesticides.eu

The ionization mode can also be critical. While prochloraz and metabolites like BTS 44595 and BTS 44596 are typically analyzed in the positive electrospray ionization (ESI+) mode, acidic metabolites like TCP require negative mode (ESI-) for optimal sensitivity. eurl-pesticides.eueurl-pesticides.eu

Tandem Mass Spectrometry (MS/MS) for Metabolite Characterization

Tandem mass spectrometry (MS/MS), particularly when coupled with liquid chromatography (LC), is the cornerstone for the characterization and quantification of prochloraz metabolites. waters.comnih.gov This technique offers the high selectivity and sensitivity required to distinguish between structurally similar compounds and to detect them at trace levels in complex matrices.

In a typical LC-MS/MS workflow, the parent ion of the metabolite of interest is selected in the first mass analyzer (Q1), subjected to collision-induced dissociation (CID) in a collision cell (Q2), and the resulting fragment ions are analyzed in the second mass analyzer (Q3). This process of multiple reaction monitoring (MRM) provides a high degree of specificity.

For prochloraz and its metabolites, analysis can be performed in both positive and negative electrospray ionization (ESI) modes, depending on the specific metabolite's chemical properties. waters.com For instance, prochloraz and its urea-containing metabolites are often analyzed in positive ESI mode, while acidic metabolites require negative ESI mode. waters.com

While specific fragmentation data for N-2-(3-hydroxy-2,4,6-trichlorophenoxy)ethyl-N´-propylurea is not extensively detailed in publicly available literature, a study on prochloraz metabolites did identify a metabolite (B6) with a protonated molecule [MH]⁺ at an m/z of 353, which corresponds to the molecular weight of this hydroxylated urea (B33335) metabolite. rsu.lv The fragmentation of prochloraz metabolites often involves the cleavage of the side chain, leading to the formation of the stable 2,4,6-trichlorophenoxy anion at m/z 195 under negative ESI conditions. rsu.lv In positive mode, characteristic losses related to the urea and ethylpropyl moieties would be expected.

Table 1: Postulated MS/MS Fragmentation of N-2-(3-hydroxy-2,4,6-trichlorophenoxy)ethyl-N´-propylurea

| Precursor Ion (m/z) | Postulated Fragment Ion (m/z) | Postulated Neutral Loss |

| 353 [M+H]⁺ | 211 | C3H7N2O2 |

| 353 [M+H]⁺ | 195 | C7H14N2O2 |

Note: This table is based on general fragmentation patterns of similar structures and the identified m/z of the parent compound. rsu.lv Specific experimental data for this metabolite is limited.

Challenges in Detecting Minor or Hydroxylated Metabolites

The detection of minor or hydroxylated metabolites of prochloraz, such as N-2-(3-hydroxy-2,4,6-trichlorophenoxy)ethyl-N´-propylurea, is fraught with challenges. One of the primary difficulties is their low abundance in samples, as metabolic pathways often favor the formation of major metabolites. eurl-pesticides.eu Ring hydroxylation of prochloraz has been identified as a metabolic route, but it results in the formation of several minor metabolites. eurl-pesticides.eu

A significant analytical hurdle is the phenomenon of in-source fragmentation, where metabolites can degrade to other compounds within the mass spectrometer's ion source. waters.com This can lead to the misidentification of metabolites and an overestimation of certain degradation products, such as 2,4,6-trichlorophenol. waters.com For example, some prochloraz metabolites have been observed to fragment to the 2,4,6-trichlorophenol moiety in the ion source, complicating accurate quantification. waters.com Good chromatographic separation is therefore essential to distinguish between true metabolites and in-source fragments. researchgate.net

The increased polarity of hydroxylated metabolites can also pose chromatographic challenges, potentially leading to poor retention on standard reverse-phase columns and co-elution with matrix interferences. This necessitates the use of specialized columns or mobile phase modifiers to achieve adequate separation.

Advanced Analytical Strategies for Trace Metabolite Profiling

To overcome the challenges associated with the detection of trace-level metabolites like N-2-(3-hydroxy-2,4,6-trichlorophenoxy)ethyl-N´-propylurea, advanced analytical strategies are employed. These methods offer enhanced sensitivity, selectivity, and the ability to perform non-targeted screening for a broader range of metabolic products.

High-Resolution Mass Spectrometry

High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) and Orbitrap-based systems, has become an invaluable tool for metabolite profiling. unifi.it HRMS instruments provide highly accurate mass measurements, typically with errors of less than 5 parts per million (ppm). nih.gov This level of accuracy allows for the determination of the elemental composition of an unknown compound, which is a critical step in its identification. nih.gov

For trace metabolite profiling, the full-scan capability of HRMS allows for the retrospective analysis of data for compounds that were not initially targeted. This is particularly useful in identifying novel or unexpected metabolites. When coupled with tandem mass spectrometry (MS/MS), HRMS provides high-resolution product ion spectra, which aids in the structural elucidation of metabolites. unifi.it The improved quality and productivity of metabolite identification processes are significant advantages of using HRMS-based techniques. unifi.it

Table 2: Comparison of Low-Resolution vs. High-Resolution Mass Spectrometry for Metabolite Analysis

| Feature | Low-Resolution MS (e.g., Triple Quadrupole) | High-Resolution MS (e.g., QTOF, Orbitrap) |

| Primary Use | Targeted quantification (MRM) | Targeted and non-targeted screening, structural elucidation |

| Mass Accuracy | Typically >100 ppm | Typically <5 ppm |

| Data Acquisition | Scans for specific precursor/product ion pairs | Full scan of all ions within a mass range |

| Identification | Based on retention time and MRM transitions | Based on accurate mass, isotopic pattern, and fragmentation |

| Retrospective Analysis | Limited | Feasible |

Isotope-Labeling and Tracer Studies

Isotope-labeling and tracer studies are powerful techniques for elucidating metabolic pathways and identifying novel metabolites. In these studies, a stable isotope-labeled version of the parent compound (e.g., containing ¹³C, ¹⁵N, or ²H) is introduced into a biological system. The mass spectrometer can then differentiate between the labeled and unlabeled compounds and their respective metabolites due to the mass shift introduced by the stable isotopes.

For prochloraz, studies have been conducted using radiolabeled molecules, such as [¹⁴C-phenyl]prochloraz, to investigate its metabolic fate in rats. rsu.lv These studies have been instrumental in demonstrating the extensive metabolism of prochloraz and in identifying its major and minor metabolites, including those formed through ring hydroxylation. rsu.lveurl-pesticides.eu The use of radiolabeling allows for the tracking of all metabolites derived from the parent compound, ensuring that even minor metabolites are not overlooked. The radioactivity serves as a highly sensitive and specific tag for detecting the presence of the compound and its derivatives in various biological matrices.

By combining isotope labeling with high-resolution mass spectrometry, researchers can confidently trace the biotransformation of a xenobiotic and characterize the chemical structures of its metabolites, even those present at very low concentrations.

Occurrence and Distribution of N 2 3 Hydroxy 2,4,6 Trichlorophenoxy Ethyl N´ Propylurea Prochloraz Metabolite 6 in Biological Systems

Identification and Levels in Mammalian Excreta (e.g., Rat Urine)

Following oral administration in rats, prochloraz (B1679089) is rapidly and extensively metabolized, with the resulting products being almost entirely excreted within 96 hours. nih.gov The primary routes of elimination are via urine and feces, with urinary excretion accounting for a significant portion of the administered dose. nih.govinchem.org

Research into the metabolic fate of prochloraz in rats has identified numerous urinary metabolites. inchem.org The identification of these compounds, including minor ones, has been accomplished using analytical techniques such as thin-layer chromatography, gas chromatography, and gas chromatography coupled with mass spectrometry. nih.gov While specific quantitative data for Prochloraz Metabolite 6 is not detailed in available literature, it is recognized as one of the minor products of the biotransformation process in rats. fao.org The main metabolic pathways involve the cleavage of the imidazole (B134444) ring and subsequent hydrolysis and oxidation of the side chain. nih.govinchem.org Minor pathways include aromatic hydroxylation, which leads to hydroxylated derivatives. nih.govinchem.org

The excretion profile demonstrates that the bulk of metabolites are eliminated within the first 24 to 48 hours after administration. nih.gov Studies using radiolabelled prochloraz confirm that virtually all of the ingested compound is accounted for in excreta, underscoring the efficiency of metabolic clearance. nih.govnih.gov

| Parameter | Observation | Source(s) |

|---|---|---|

| Excretion Timeframe | Virtually complete within 96 hours; bulk occurs between 24-48 hours. | nih.govnih.gov |

| Primary Excretion Routes | Urine and feces. | nih.govnih.gov |

| Urinary Excretion (% of Dose) | Ranges from 41% (females) to 68% (males), depending on the study and dose. | nih.govnih.govinchem.org |

| Parent Compound in Urine | None detected; prochloraz is completely metabolized. | nih.govinchem.orginchem.org |

| Major Identified Metabolites | 2,4,6-trichlorophenoxyacetic acid and 2-(2,4,6-trichlorophenoxy)ethanol (B1584218) (often as a glucuronide conjugate). | nih.govinchem.orginchem.org |

| Status of Metabolite 6 | Identified as a minor metabolite; specific quantitative levels in urine are not widely reported. | fao.org |

Considerations for Tissue Distribution and Bioaccumulation of Minor Metabolites

Given the rapid and extensive metabolism and excretion of prochloraz, significant tissue distribution or bioaccumulation of its metabolites is generally not observed. nih.govinchem.org Studies measuring total radiolabelled residues 96 hours after administration show that concentrations in most tissues are very low. nih.govinchem.org

The highest concentrations of prochloraz-related residues are consistently found in the liver and kidneys, which are the principal organs involved in metabolism and excretion, respectively. nih.govinchem.orginchem.org These elevated levels are transient and reflect the role of these organs in processing and clearing the substance from the body. inchem.org The presence of any single metabolite, particularly a minor one like Metabolite 6, in these organs would be temporary and at a low concentration relative to the major metabolic products. The rapid clearance from the body suggests a low potential for bioaccumulation of individual metabolites. inchem.org

| Tissue | Residue Concentration (mg equivalent/kg) | Source(s) |

|---|---|---|

| Liver | 2.8 - 6.2 | nih.govinchem.org |

| Kidney | 1.5 - 2.5 | nih.govinchem.org |

| Muscle, Fat, Spleen | 0.5 - 1.0 | inchem.org |

| Other Tissues | Generally < 1.0 | nih.govinchem.org |

Potential for Formation in Other Non-Target Organisms

Prochloraz is known to be metabolized by a variety of organisms, not just mammals. This indicates the potential for the formation of its metabolites, including Metabolite 6, in diverse environmental compartments.

In soil, microbial communities can utilize prochloraz, suggesting that they are capable of degrading the fungicide. nih.govresearchgate.net This microbial action implies that bacteria may use the compound as a source of energy and nutrients, breaking it down into various metabolic products. nih.govresearchgate.net

In aquatic environments, prochloraz can affect metabolic enzymes, such as P450 monooxygenases, in aquatic organisms. nih.gov The interaction with these enzyme systems, which are crucial for xenobiotic metabolism, strongly suggests that aquatic species can transform prochloraz into various metabolites. nih.gov Although specific studies identifying this compound in these organisms are scarce, the demonstrated metabolic capability makes its formation plausible.

Furthermore, prochloraz is extensively metabolized in plants following application. nih.gov The pathways in plants also involve the breakdown of the parent compound into metabolites containing the 2,4,6-trichlorophenol (B30397) moiety. nih.gov Therefore, it is conceivable that metabolic pathways similar to those in mammals could exist in various non-target species, leading to the formation of a similar suite of minor metabolites.

Environmental Fate and Persistence of Prochloraz Metabolites: a Focus on Research Gaps for N 2 3 Hydroxy 2,4,6 Trichlorophenoxy Ethyl N´ Propylurea

Overview of Prochloraz (B1679089) Degradation in Environmental Compartments

Prochloraz degrades in the environment through several pathways, influenced by the specific conditions of the soil, water, and exposure to sunlight. The primary mechanism involves the cleavage of the imidazole (B134444) ring, leading to the formation of several key metabolites.

Soil Degradation Pathways

In soil, prochloraz is metabolized by microorganisms. The degradation process can lead to the formation of several metabolites. One major pathway involves hydrolysis, which ultimately yields 2,4,6-trichlorophenol (B30397) (TCP). Studies have shown that soil bacterial communities can use prochloraz as a source of energy and nutrients, which may increase soil enzymatic activities while negatively affecting soil fungal populations. This microbial action is a key driver in the transformation of prochloraz in the terrestrial environment.

Aquatic Degradation Pathways

The stability and degradation of prochloraz in water are highly dependent on pH. It is more stable under slightly acidic conditions compared to alkaline conditions. Laboratory studies have demonstrated that the degradation is slower at a neutral pH of 7.0, with a half-life of 22.6 to 25.1 days, compared to acidic (pH 4.0, half-life of 18.4-19.2 days) or alkaline (pH 9.2, half-life of 15.8-16.6 days) conditions. The degradation in aquatic systems primarily proceeds through the cleavage of the imidazole ring, leading to the formation of trichlorophenol.

Microbial Metabolism of Prochloraz: Implications for Metabolite 6

Microbial activity is a critical factor in the degradation of prochloraz. Soil microorganisms, particularly bacteria, can utilize prochloraz as a nutrient source, leading to its breakdown. This metabolism results in a variety of transformation products. While the primary degradation pathways leading to major metabolites like TCP are well-documented, the specific microbial processes that could lead to the formation of hydroxylated metabolites such as N-2-(3-hydroxy-2,4,6-trichlorophenoxy)ethyl-N´-propylurea (Metabolite 6) are not well-defined in existing literature. Hydroxylation is a common metabolic process in microorganisms, suggesting a potential pathway for the formation of such compounds, but specific studies identifying this transformation for prochloraz are lacking.

Identified Major Soil and Water Metabolites (e.g., BTS 44596, BTS 40348, TCP) and Data Deficiencies for Metabolite 6

Several major metabolites of prochloraz have been identified in environmental compartments. The primary breakdown products include N-formyl-N'-propyl-N'-2(2,4,6-trichlorophenoxy)ethylurea (BTS 44596), N-propyl-N-2-(2,4,6-trichlorophenoxy)-ethylamine (BTS 40348), and 2,4,6-Trichlorophenol (TCP). These compounds, all containing the 2,4,6-trichlorophenyl moiety, are key indicators for monitoring prochloraz residues.

BTS 44596 is recognized as a major soil metabolite of prochloraz. BTS 40348 has also been detected and is considered relevant for monitoring in surface water due to its potential ecotoxicological effects. TCP is often considered the final metabolite in many plants and is a product of all three major degradation pathways of prochloraz.

In stark contrast, there is a significant lack of research and data available for N-2-(3-hydroxy-2,4,6-trichlorophenoxy)ethyl-N´-propylurea (Metabolite 6). Searches of scientific literature and regulatory databases yield no specific studies on its environmental occurrence, persistence, or toxicity. This represents a critical research gap in understanding the complete environmental fate of prochloraz.

| Metabolite Name | Common Code | Occurrence |

| N-formyl-N'-propyl-N'-2(2,4,6-trichlorophenoxy)ethylurea | BTS 44596 | Soil, Plants |

| N-propyl-N-2-(2,4,6-trichlorophenoxy)-ethylamine | BTS 40348 | Soil, Water, Plants |

| 2,4,6-Trichlorophenol | TCP | Soil, Water, Plants |

| N-2-(3-hydroxy-2,4,6-trichlorophenoxy)ethyl-N´-propylurea | Metabolite 6 | Data Deficient |

Transport and Mobility Potential of Hydroxylated Metabolites in Environmental Matrices

The transport and mobility of pesticide metabolites in the environment are influenced by their chemical and physical properties, such as water solubility and soil adsorption. While no specific data exists for Metabolite 6, the mobility of hydroxylated metabolites, in general, can be inferred. The introduction of a hydroxyl (-OH) group typically increases the polarity and water solubility of a compound. This increased water solubility could potentially lead to greater mobility in soil and a higher likelihood of leaching into groundwater compared to the parent compound or less polar metabolites. However, without experimental data on soil sorption coefficients (Koc) for Metabolite 6, its actual environmental transport potential remains unknown and speculative. This lack of data further highlights the need for research into the environmental behavior of this and other minor or under-studied prochloraz metabolites.

Future Research Directions for N 2 3 Hydroxy 2,4,6 Trichlorophenoxy Ethyl N´ Propylurea Prochloraz Metabolite 6

Elucidation of Additional Formation Pathways in Diverse Biological Systems

Current knowledge indicates that BTS 54908 is a product of prochloraz (B1679089) metabolism in animals, specifically formed through the hydroxylation of the phenyl ring of a urea (B33335) metabolite semanticscholar.org. It has been noted as a potential metabolite in milk from lactating cows exposed to prochloraz fao.org. However, detailed studies on the specific enzymatic processes and the diversity of biological systems in which this transformation occurs are lacking.

Future research should focus on:

In vitro metabolism studies: Utilizing liver microsomes and other tissue preparations from a variety of species (e.g., different livestock, aquatic organisms, and soil microorganisms) to identify the specific cytochrome P450 enzymes or other enzyme systems responsible for the hydroxylation of the parent urea metabolite to form BTS 54908.

Comparative metabolism studies: Investigating the formation and prevalence of BTS 54908 in different plant species treated with prochloraz. While the major metabolic pathways in plants are cleavage of the imidazole (B134444) ring, the potential for secondary hydroxylation of resulting metabolites under certain conditions or in specific plant species warrants investigation.

Microbial degradation pathways: Assessing the capability of soil and aquatic microorganisms to produce BTS 54908 as an intermediate or final degradation product of prochloraz or its primary metabolites.

Comprehensive Environmental Fate Studies on Metabolite 6 in Relevant Matrices

There is currently a significant data gap regarding the environmental behavior and fate of BTS 54908. Understanding its persistence, mobility, and degradation in various environmental compartments is essential for a complete environmental risk assessment of prochloraz.

Future environmental fate studies should encompass:

Soil degradation and mobility: Investigating the rate and route of degradation of BTS 54908 in different soil types under various environmental conditions (e.g., temperature, moisture, and microbial activity). Leaching studies would also be necessary to determine its potential to contaminate groundwater.

Aquatic fate: Assessing the hydrolysis and photolysis rates of BTS 54908 in aqueous systems to determine its persistence in surface waters.

Biotransformation in environmental systems: Identifying the degradation products of BTS 54908 in soil and water to understand the complete environmental degradation pathway.

Targeted Ecotoxicological Assessments on Non-Target Environmental Organisms for Metabolite 6

The ecotoxicological profile of BTS 54908 is largely unknown. While it may be a minor metabolite, its potential toxicity to non-target organisms cannot be dismissed without empirical data.

A targeted ecotoxicological assessment should include studies on:

Aquatic organisms: Evaluating the acute and chronic toxicity of BTS 54908 to representative aquatic species, including fish, invertebrates (e.g., Daphnia magna), and algae.

Soil organisms: Assessing the effects of BTS 54908 on key soil-dwelling organisms such as earthworms and soil microorganisms to understand its potential impact on soil health and function.

Terrestrial invertebrates: Investigating the potential toxicity to beneficial insects like bees and other non-target arthropods.

Role of Metabolite 6 in the Overall Environmental and Biological Profile of Prochloraz Residues

Research in this area should aim to:

Quantify the contribution to total residues: Once specific analytical methods are available, studies should be conducted to determine the concentration of BTS 54908 in various agricultural commodities and environmental samples following prochloraz application. This will help to ascertain if it is a minor or a potentially significant component of the total residue.

Inclusion in risk assessments: Based on the data gathered on its occurrence, fate, and toxicity, a determination can be made as to whether BTS 54908 should be considered for inclusion in future risk assessments and residue definitions for prochloraz.

The following table summarizes the key future research directions for Prochloraz Metabolite 6 (BTS 54908).

| Research Area | Key Objectives |

| 7.1. Formation Pathways | - Identify specific enzymes responsible for formation.- Conduct comparative metabolism studies in plants.- Investigate microbial degradation pathways. |

| 7.2. Analytical Methods | - Synthesize a certified analytical standard.- Develop and validate a specific LC-MS/MS method. |

| 7.3. Environmental Fate | - Study degradation and mobility in soil.- Assess hydrolysis and photolysis in water.- Identify subsequent degradation products. |

| 7.4. Ecotoxicology | - Evaluate toxicity to aquatic organisms.- Assess effects on soil organisms.- Investigate toxicity to terrestrial invertebrates. |

| 7.5. Overall Role | - Quantify its presence in residues.- Compare its toxicity to other prochloraz residues.- Evaluate the need for inclusion in risk assessments. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.